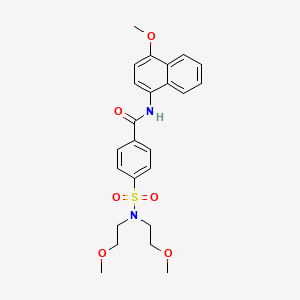
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a useful research compound. Its molecular formula is C24H28N2O6S and its molecular weight is 472.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxynaphthalen-1-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Sulfamoyl group : Contributes to its biological activity.
- Methoxy groups : Enhance solubility and bioavailability.
- Naphthalene moiety : Imparts unique electronic properties that may influence its interaction with biological targets.
Research indicates that compounds similar to This compound may exert their biological effects through several mechanisms:
- Antiviral Activity : Similar derivatives have shown broad-spectrum antiviral effects against viruses such as HIV and HBV by modulating intracellular factors like APOBEC3G, which inhibits viral replication .
- Antimicrobial Effects : The sulfamoyl moiety is known for its antibacterial properties, potentially making this compound effective against various bacterial strains .
- Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects on specific cancer cell lines, indicating potential for use in oncology .
Table 1: Summary of Biological Activities
Case Study 1: Antiviral Efficacy
A study conducted on a related compound demonstrated significant antiviral activity against HBV in vitro. The mechanism was attributed to the enhancement of intracellular A3G levels, leading to reduced viral DNA replication in HepG2 cells . The compound's effectiveness was measured using quantitative PCR assays to evaluate HBV DNA levels.
Case Study 2: Antibacterial Properties
Research on sulfamoyl derivatives indicated their potential as antibacterial agents. A series of tests showed that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial activity .
Case Study 3: Cytotoxicity in Cancer Cells
In vitro studies revealed that This compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism involved apoptosis induction, which was confirmed through flow cytometry analysis .
Propiedades
IUPAC Name |
4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methoxynaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6S/c1-30-16-14-26(15-17-31-2)33(28,29)19-10-8-18(9-11-19)24(27)25-22-12-13-23(32-3)21-7-5-4-6-20(21)22/h4-13H,14-17H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEQSXYWLZEJJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














